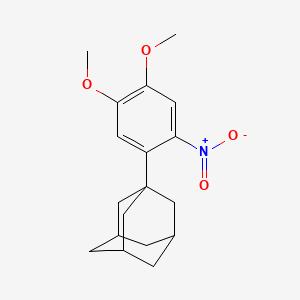
N-cycloheptyl-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Vue d'ensemble
Description
N-cycloheptyl-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is commonly referred to as CHMTNO, and it is a derivative of triazole. CHMTNO is a yellow powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of CHMTNO is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs in multicellular organisms. It is a natural process that eliminates damaged or unwanted cells from the body. CHMTNO has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. Angiogenesis is necessary for the growth and spread of cancer cells. By inhibiting angiogenesis, CHMTNO can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
CHMTNO has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CHMTNO has also been shown to have anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation in animal models. CHMTNO has also been shown to have anti-tuberculosis properties. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CHMTNO is its potential use as an anti-cancer drug. It has been shown to have anti-cancer properties in vitro and in vivo. Another advantage of CHMTNO is its potential use as a ligand for the synthesis of palladium catalysts. These catalysts have shown high efficiency in various chemical reactions. However, one of the limitations of CHMTNO is its low solubility in water. This can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of CHMTNO. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use as an anti-cancer drug. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another direction is the study of its potential use as a ligand for the synthesis of other metal catalysts. CHMTNO has shown potential as a building block for the synthesis of metal-organic frameworks, and further research is needed to explore its potential applications in this field.
Applications De Recherche Scientifique
CHMTNO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, CHMTNO has been shown to have anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CHMTNO has also been studied for its potential use as an anti-tuberculosis drug. In materials science, CHMTNO has been used as a building block for the synthesis of metal-organic frameworks. These frameworks have potential applications in gas storage and separation. In catalysis, CHMTNO has been used as a ligand for the synthesis of palladium catalysts. These catalysts have shown high efficiency in various chemical reactions.
Propriétés
IUPAC Name |
N-cycloheptyl-3-hydroxy-2-(4-methoxyphenyl)-5-nitrotriazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-25-14-10-8-13(9-11-14)19-18-16(21(23)24)15(20(19)22)17-12-6-4-2-3-5-7-12/h8-12,22H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCVBWSEJFTHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(C(=NC3CCCCCC3)N2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cycloheptylamino)-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-9-methyl-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4193948.png)
![ethyl [2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B4193955.png)
![3-(2-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4193963.png)


![N-(4-bromo-3-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193993.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4193998.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4194014.png)

![5-bromo-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4194028.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4194036.png)
![3-iodo-4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4194044.png)
![N-(diphenylmethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B4194060.png)
![4-(3-bromophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4194067.png)